Cas no 40665-92-7 (Cloprostenol)

クロプロステノール(Cloprostenol)は合成プロスタグランジンF2αアナログであり、主に家畜の繁殖管理に用いられる。黄体退行作用を有し、発情同期化や分娩誘発に効果的である。高い生体利用率と標的組織への選択性を示し、低用量でも安定した効果を発揮する。特に牛や豚の繁殖効率向上に寄与し、正確なタイミングでの発情誘発が可能となる。化学的安定性に優れ、冷蔵保存が不要な製剤も存在する。投与プロトコルが簡便で、現場適用性が高い点が特徴である。

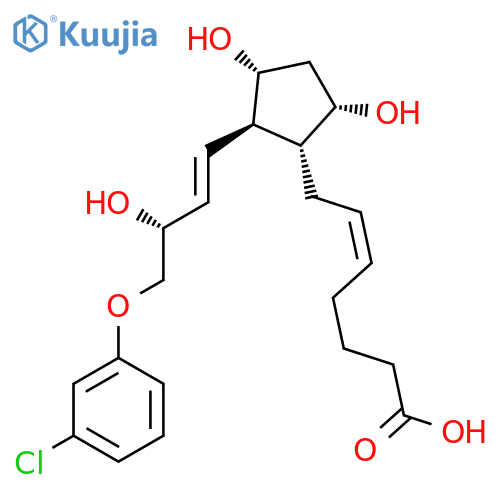

Cloprostenol structure

Cloprostenol 化学的及び物理的性質

名前と識別子

-

- Cloprostenol

- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

- (Z)-7-(2-((E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid

- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chloranylphenoxy)-3-oxidanyl-but-1-enyl]-3,5-bis(oxidanyl)cyclopentyl]hept-5-enoic acid

- (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid

- Cloprostenol (INN)

- Dalmazin [veterinary] (TN)

- (1-alpha-(z),2-beta-(1e,3r*),3-alpha,5-alpha)-(+-)-yclopentyl)

- (+)-16-M-CHLOROPHENOXY TETRANOR PROSTAGLANDIN F2ALPHA

- (+)-9ALPHA,11ALPHA,15-TRIHYDROXY-16-(3-CHLOROPHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-DIEN-1-OIC ACID

- (+)-CLOPROSTENOL

- VJGGHXVGBSZVMZ-QIZQQNKQSA-N

- BDBM50085910

- Racemic cloprostenol

- 100786-10-5

- 40665-92-7

- REL-(5Z)-7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-YL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID

- MS-27481

- CLOPROSTENOL [MI]

- 5-Heptenoic acid, 7-(2-(4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (1-alpha-(Z),2-beta-(1E,3R*),3-alpha,5-alpha)- (+-)-

- 16-(m-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2alpha

- CS-7779

- Estrophan

- Dalmazin (veterinary)

- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoicacid

- BRD-K17850764-001-02-6

- 16-(M-CHLOROPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.

- (+-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(3-Chlorophenoxy-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptensaeure

- Oestrophane

- (+-)-Cloprostenol

- CLOPROSTENOL [INN]

- UNII-4208238832

- (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-2-((1E,3S)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-Y))-3,5-DIHYDROXYCYCLOPENTYL)- (5Z)-REL-

- 5-HEPTENOIC ACID, 7-(2-(4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-, (1A(Z),2B(1E,3R*),3.ALPHA.,5.ALPHA.),- (+/-)-

- Cloprostenolum

- Cloprostenol, (+)-

- cloprostenol-(+/-)

- DTXSID50860575

- GTPL1894

- Oestrophan

- HMS3402O21

- SCHEMBL123595

- AC-24773

- CHEMBL37853

- 7-{2-[4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid

- (Z)-7-{(1R,2R,3R,5S)-2-[(E)-(R)-4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid

- IDI1_034049

- D-Cloprostenol

- CLOPROSTENOL, (+/-)-

- Cloprostenol [INN:BAN]

- EINECS 255-028-8

- Q27076117

- (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(M-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID

- 1ST11380

- Estrophane

- Estrofan

- BSPBio_001579

- HMS1791O21

- DTXCID3028346

- UNII-52EJR3Y9IN

- NCGC00161343-03

- HMS3648H06

- 54276-21-0

- Cloprostenolum [INN-Latin]

- 52EJR3Y9IN

- EX-A3213

- HMS1989O21

- (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid

- HY-107381

- SR-01000946503-1

- NCGC00161343-01

- BRD-K17850764-236-08-5

- NCGC00161343-02

- Dalmaprost D

- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-rel-

- SR-01000946503

- Dalmazin

- R-Cloprostenol

- DB11507

- 15-epi Cloprostenol

- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl)-3,5-dihydroxycyclopentyl)-, (5Z)-

- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-

- AC-6104

- CHEBI:177470

- ICI 80996

- BRD-K17850764-236-03-6

- AKOS015964975

- (+/-)-Cloprostenol

- DTXSID7048372

- Cloprostenolum (INN-Latin)

- DA-59428

- G60924

- BRD-K17850764-236-11-9

-

- MDL: MFCD00217060

- インチ: 1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1

- InChIKey: VJGGHXVGBSZVMZ-QIZQQNKQSA-N

- ほほえんだ: ClC1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 424.16500

- どういたいしつりょう: 424.1652663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 11

- 複雑さ: 551

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- 密度みつど: 1.1217 (rough estimate)

- ゆうかいてん: Not available

- ふってん: 535.77°C (rough estimate)

- フラッシュポイント: 333.6±31.5 °C

- 屈折率: 1.4429 (estimate)

- ようかいど: Chloroform, DMSO, Methanol

- PSA: 107.22000

- LogP: 3.19500

- じょうきあつ: 0.0±1.9 mmHg at 25°C

- 酸性度係数(pKa): 4.76±0.10(Predicted)

Cloprostenol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:-20°C Freezer, Under Inert Atmosphere

Cloprostenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C587300-10mg |

Cloprostenol |

40665-92-7 | 10mg |

$ 178.00 | 2023-09-08 | ||

| TRC | C587300-50mg |

Cloprostenol |

40665-92-7 | 50mg |

$ 770.00 | 2023-09-08 | ||

| A2B Chem LLC | AX52755-50mg |

Cloprostenol NA |

40665-92-7 | 50mg |

$858.00 | 2024-04-20 | ||

| A2B Chem LLC | AX52755-10mg |

Cloprostenol NA |

40665-92-7 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | AX52755-100mg |

Cloprostenol NA |

40665-92-7 | 100mg |

$1459.00 | 2024-04-20 | ||

| TRC | C587300-100mg |

Cloprostenol |

40665-92-7 | 100mg |

$ 1397.00 | 2023-09-08 | ||

| TRC | C587300-25mg |

Cloprostenol |

40665-92-7 | 25mg |

$413.00 | 2023-05-18 |

Cloprostenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40665-92-7)Cloprostenol

注文番号:LE16080

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:13

価格 ($):discuss personally

Cloprostenol 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

40665-92-7 (Cloprostenol) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40665-92-7)Cloprostenol

清らかである:99%

はかる:10mg

価格 ($):242.0

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

(CAS:40665-92-7)Cloprostenol

清らかである:99%

はかる:G

価格 ($):問い合わせ